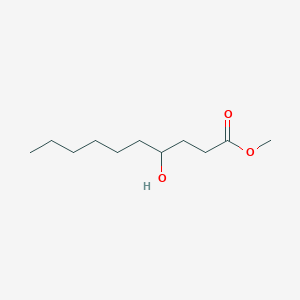

Methyl 4-hydroxydecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22O3 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

methyl 4-hydroxydecanoate |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h10,12H,3-9H2,1-2H3 |

InChI Key |

RFFUMWZSHOBFBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Presence of Methyl 4-Hydroxydecanoate in the Plant Kingdom: A Scientific Inquiry

Despite extensive research into the diverse array of phytochemicals, there is currently no scientific literature confirming the natural occurrence of methyl 4-hydroxydecanoate in plants. This technical overview addresses the current state of knowledge, exploring the context of related fatty acid metabolism in plants and the methodologies that would be employed for its detection and characterization, should it be discovered in the future.

Introduction: The Search for a Novel Phytochemical

This compound is a medium-chain fatty acid (MCFA) ester. While plants are known to produce a vast and complex spectrum of fatty acids and their derivatives, which play crucial roles in energy storage, membrane structure, and signaling, the presence of this specific molecule remains unconfirmed. This document serves as a guide for researchers, scientists, and drug development professionals on the current understanding and the technical approaches that would be necessary to investigate the potential existence and role of this compound in plants.

Contextualizing Fatty Acid Metabolism in Plants

Plants synthesize a variety of hydroxylated fatty acids, which are often precursors to important structural polymers or signaling molecules.

Hydroxy Fatty Acids in Plants

Hydroxy fatty acids are commonly found as components of:

-

Cutin and Suberin: These are lipid polyesters that form protective barriers on the surfaces of leaves, roots, and seeds. The monomeric composition of these polymers includes various ω-hydroxy acids and mid-chain hydroxy acids.

-

Oxylipins: These are signaling molecules derived from the oxygenation of polyunsaturated fatty acids. While many oxylipins are known, 4-hydroxydecanoic acid is not a commonly reported member of this class.

Medium-Chain Fatty Acids (MCFAs) in Plants

MCFAs (C6-C12) are typically found in the seed oils of certain plant families, such as Lauraceae and Palmae. Their biosynthesis involves specialized acyl-ACP thioesterases that terminate fatty acid synthesis at shorter chain lengths. While decanoic acid (C10) is known to occur, its 4-hydroxy derivative has not been reported.

Hypothetical Experimental Protocols for Detection and Quantification

Should a researcher hypothesize the presence of this compound in a plant species, a systematic approach involving extraction, identification, and quantification would be necessary.

Extraction and Derivatization

Objective: To extract lipids from plant tissue and convert fatty acids to their methyl esters for analysis.

Protocol:

-

Tissue Homogenization: A known weight of fresh or lyophilized plant tissue (e.g., leaves, seeds, roots) is ground to a fine powder in liquid nitrogen.

-

Lipid Extraction: The powdered tissue is subjected to a modified Bligh-Dyer or Folch extraction using a chloroform:methanol solvent system to isolate total lipids.

-

Transesterification: The lipid extract is treated with a reagent such as methanolic HCl or BF3-methanol at elevated temperatures (e.g., 85°C for 1 hour) to convert all fatty acids (free and esterified) to their corresponding fatty acid methyl esters (FAMEs).

-

Purification: The resulting FAMEs are extracted into a nonpolar solvent like hexane and washed with a saline solution to remove polar contaminants. The organic phase is then dried over anhydrous sodium sulfate and concentrated under a stream of nitrogen.

Identification and Structural Elucidation

Objective: To definitively identify this compound in the FAMEs mixture.

Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs mixture is analyzed by GC-MS. The gas chromatograph separates the individual FAMEs based on their volatility and polarity, and the mass spectrometer provides a mass spectrum for each component. The expected mass spectrum for this compound would show characteristic fragments corresponding to its structure. Comparison with a synthetic standard would be essential for confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, the compound would need to be isolated in sufficient purity (e.g., via preparative GC or HPLC) for ¹H and ¹³C NMR analysis.

Quantification

Objective: To determine the concentration of this compound in the plant tissue.

Protocol:

-

Internal Standard Method: A known amount of an appropriate internal standard (e.g., a deuterated analog or a C11 hydroxy fatty acid methyl ester) is added to the plant tissue before extraction.

-

GC-FID or GC-MS Analysis: The FAMEs mixture is analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS in selected ion monitoring (SIM) mode.

-

Calibration Curve: A calibration curve is generated using a series of known concentrations of a pure this compound standard.

-

Calculation: The concentration of the target analyte in the sample is calculated by comparing its peak area (or height) to that of the internal standard and referencing the calibration curve.

Table 1: Hypothetical Quantitative Data Presentation

| Plant Species | Tissue | This compound (µg/g dry weight) | Method of Quantification |

| Species A | Leaves | Not Detected | GC-MS |

| Species B | Seeds | Not Detected | GC-MS |

| Species C | Roots | Not Detected | GC-MS |

This table illustrates how quantitative data would be presented. Currently, all values would be "Not Detected."

Potential Biosynthetic Pathways and Signaling

In the absence of its confirmed existence, any discussion of biosynthetic or signaling pathways for this compound in plants is purely speculative. A hypothetical pathway could involve the hydroxylation of decanoic acid by a cytochrome P450 monooxygenase, followed by methylation.

Below is a conceptual workflow for investigating a hypothetical biosynthetic pathway.

Caption: A hypothetical workflow for the identification of genes involved in this compound biosynthesis.

Conclusion

Technical Guide: Isolation and Characterization of Methyl 4-Hydroxydecanoate from Royal Jelly

For Researchers, Scientists, and Drug Development Professionals

Abstract

Royal jelly (RJ), a functional food secreted by honeybees, is a complex mixture of proteins, sugars, and lipids. The lipid fraction is of particular interest due to its unique composition of medium-chain hydroxy fatty acids, which are associated with many of RJ's biological activities. This technical guide outlines a comprehensive methodology for the isolation of a specific derivative, methyl 4-hydroxydecanoate, from raw royal jelly. It is important to note that this compound is not a naturally occurring constituent of royal jelly but is obtained through the chemical derivatization of its precursor, 4-hydroxydecanoic acid, which is presumed to be a minor component of the RJ lipid fraction. This document provides detailed protocols for the extraction of total lipids, subsequent methylation of the constituent fatty acids, and the purification and characterization of the target methyl ester.

Introduction: The Lipid Composition of Royal Jelly

Royal jelly's lipid component, which typically constitutes 3-8% of its fresh weight, is predominantly composed of free fatty acids with unusual structures.[1] Unlike most natural fats, these are primarily medium-chain (C8-C12) fatty acids, many of which are hydroxylated or dicarboxylic.[2] The most abundant and well-studied of these are (E)-10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA).[2][3]

While numerous hydroxy fatty acid isomers have been identified, including 3-hydroxydecanoic acid and various dihydroxydecanoic acids, the presence of 4-hydroxydecanoic acid is inferred from the detection of related compounds.[2][4] The isolation of its methyl ester, this compound, requires a multi-step process involving extraction and chemical modification, as analytical techniques like gas chromatography-mass spectrometry (GC-MS) necessitate the conversion of these non-volatile fatty acids into their more volatile methyl esters (FAMEs).[5][6]

Quantitative Data on Major Royal Jelly Fatty Acids

The following table summarizes the concentrations of the most abundant fatty acids found in royal jelly, providing context for the expected yield of the target compound's precursor. Data for 4-hydroxydecanoic acid is not widely reported, suggesting it is a minor component.

| Fatty Acid | Typical Concentration ( g/100g of fresh RJ) | Reference |

| (E)-10-hydroxy-2-decenoic acid (10-HDA) | 0.771 - 2.18 | [3][7] |

| 10-hydroxydecanoic acid (10-HDAA) | 0.285 - 0.366 | [3] |

| Palmitic acid (C16:0) | 0.037 - 0.048 | [3] |

| Stearic acid (C18:0) | 0.017 - 0.024 | [3] |

| Decanedioic acid (Sebacic acid) | Variable, significant component | [1][2] |

| 3-hydroxydecanoic acid | Variable, significant component | [2] |

Experimental Protocols

The isolation of this compound is approached as a three-stage process. The overall workflow is depicted below.

Caption: Overall experimental workflow from raw royal jelly to purified this compound.

Stage 1: Total Lipid Extraction from Royal Jelly

This protocol is based on the widely used Bligh & Dyer method for total lipid extraction from a biological matrix with high water content.

Materials:

-

Fresh or lyophilized royal jelly

-

Chloroform

-

Methanol

-

Saturated Sodium Chloride (NaCl) solution

-

Homogenizer (e.g., Stomacher or similar)

-

Vacuum filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh approximately 5-10 g of fresh royal jelly into a homogenizer vessel. If using lyophilized (freeze-dried) RJ, reconstitute it with an appropriate amount of distilled water to approximate its natural water content (~65%).

-

Homogenization: Add chloroform and methanol to the sample in a final ratio of 1:2 (v/v) of chloroform to methanol, ensuring a single-phase solution. A typical volume would be 10 mL of chloroform and 20 mL of methanol for a 5 g sample. Homogenize the mixture for 2-5 minutes to ensure complete disruption of the matrix.[8]

-

Phase Separation: Transfer the homogenate to a flask. Add another 10 mL of chloroform and agitate for 1 minute. Then, add 10 mL of saturated NaCl solution to induce phase separation. Agitate for a final 1 minute.[8]

-

Filtration: Filter the mixture through a pre-wetted filter paper using a vacuum filtration setup to remove solid residues. Collect the filtrate.

-

Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel and allow the layers to separate for at least 30 minutes. The lower layer will be the chloroform phase containing the lipids, and the upper layer will be the aqueous methanol phase.

-

Lipid Collection: Carefully drain the lower chloroform layer into a clean, pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the total lipid fraction containing the free fatty acids.

-

Yield Determination: Weigh the flask containing the dried lipid extract to determine the total lipid yield. Store the extract under nitrogen at -20°C until the next stage.

Stage 2: Synthesis of Fatty Acid Methyl Esters (FAMEs)

This protocol employs acid-catalyzed esterification to convert the extracted free fatty acids into their corresponding methyl esters. Boron trichloride (BCl3) in methanol is an effective reagent for this purpose.[5][9]

Materials:

-

Total lipid extract from Stage 1

-

BCl3-Methanol solution (12-14% w/w)

-

Hexane (GC grade)

-

Deionized water

-

Screw-cap reaction vials (Teflon-lined caps)

-

Heating block or water bath

Procedure:

-

Reaction Setup: Dissolve approximately 25-50 mg of the lipid extract in a reaction vial.

-

Reagent Addition: Add 2 mL of 12% BCl3-Methanol solution to the vial.[5]

-

Incubation: Securely cap the vial and heat at 60°C for 10-15 minutes.[5] This step facilitates the esterification of the carboxyl groups. For hydroxy fatty acids, this mild condition helps prevent side reactions.

-

Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of deionized water to quench the reaction, followed by 1-2 mL of hexane.[5]

-

FAMEs Extraction: Cap the vial and shake vigorously for 30-60 seconds to partition the newly formed FAMEs into the upper hexane layer.

-

Phase Separation: Allow the layers to separate completely. A brief centrifugation can aid this process.

-

Collection: Carefully transfer the upper hexane layer, which contains the crude FAMEs mixture, to a new clean vial using a Pasteur pipette. This solution is now ready for purification or direct analysis.

Stage 3: Purification and Characterization

The crude FAMEs mixture contains this compound along with numerous other fatty acid esters. Purification can be achieved using column chromatography, followed by characterization using GC-MS and NMR.

3.1 Purification by Column Chromatography

Materials:

-

Crude FAMEs mixture in hexane

-

Silica gel (for column chromatography, 70-230 mesh)

-

Glass chromatography column

-

Solvent system: Hexane and Ethyl Acetate (gradient elution)

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Sample Loading: Concentrate the crude FAMEs mixture and load it onto the top of the silica column.

-

Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10 Hexane:Ethyl Acetate). The less polar FAMEs will elute first. Hydroxylated FAMEs, being more polar, will require a higher concentration of ethyl acetate to elute.

-

Fraction Collection: Collect small fractions (e.g., 5-10 mL) sequentially.

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Visualize the spots using a suitable stain (e.g., potassium permanganate).

-

Pooling and Analysis: Combine the fractions that contain the compound of interest (based on TLC analysis against a standard, if available, or subsequent GC-MS analysis of fractions). Evaporate the solvent to obtain the purified this compound.

3.2 Characterization by GC-MS and NMR

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To confirm the purity and determine the mass-to-charge ratio (m/z) and fragmentation pattern of the isolated compound.

-

Typical GC Conditions:

-

Column: A polar capillary column such as a DB-WAX or SP-2560 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for FAMEs separation.

-

Carrier Gas: Helium.

-

Temperature Program: Start at 60°C, hold for 1-2 min, then ramp up to 220-240°C.

-

Injector and Detector Temp: ~250°C.

-

-

Expected MS Data: For this compound (Molecular Weight: 202.29 g/mol ), the mass spectrum would be compared against a spectral library (e.g., NIST). Key fragments would arise from cleavage around the hydroxyl and ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the precise chemical structure, including the position of the hydroxyl group.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6-3.7 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (C4), and various multiplets for the aliphatic chain protons.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the ester (~174 ppm), the carbon bearing the hydroxyl group (~65-70 ppm), the methyl ester carbon (~51 ppm), and peaks for the carbons in the aliphatic chain.

Associated Signaling Pathways

While the specific bioactivity of 4-hydroxydecanoic acid is not extensively studied, other medium-chain fatty acids from royal jelly, such as 10-HDA and 10-HDAA, are known to exert biological effects through various pathways. Two prominent examples are the inhibition of Histone Deacetylases (HDACs) and the activation of Transient Receptor Potential (TRP) channels. It is plausible that 4-hydroxydecanoic acid shares similar mechanisms of action.

HDAC Inhibition Pathway

Short- and medium-chain fatty acids can act as HDAC inhibitors.[10][11] By inhibiting HDACs, these molecules prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and altered gene expression. This mechanism is linked to anti-inflammatory and anti-proliferative effects.[12][13]

Caption: Putative pathway for HDAC inhibition by royal jelly hydroxy fatty acids.

TRPA1/TRPV1 Activation Pathway

Specific hydroxy fatty acids in royal jelly have been identified as agonists for the TRPA1 and TRPV1 ion channels.[14] These channels are involved in sensory perception, including pain and temperature, and their activation can influence metabolism and energy expenditure.

Caption: Activation of TRPA1/TRPV1 ion channels by royal jelly fatty acids.

Conclusion

This guide provides a detailed framework for the isolation and characterization of this compound, a derivative of a likely minor fatty acid in royal jelly. The described protocols for lipid extraction, fatty acid methylation, and chromatographic purification are robust and widely applicable in natural product chemistry. The successful isolation and structural confirmation of this compound will enable further investigation into its specific biological activities, potentially contributing to the development of new therapeutic agents based on the unique chemistry of royal jelly. Researchers should be aware that optimizing purification steps, particularly gradient elution in column chromatography, will be critical for obtaining a high-purity sample from the complex FAMEs mixture.

References

- 1. Recent Advances in Determination Methods of Fatty Acid Markers in Royal Jelly [agris.fao.org]

- 2. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 3. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of royal jelly acids in honey [agris.fao.org]

- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. apiservices.biz [apiservices.biz]

- 8. youtube.com [youtube.com]

- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. youtube.com [youtube.com]

- 12. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]

- 13. wjgnet.com [wjgnet.com]

- 14. TRPV1 - Wikipedia [en.wikipedia.org]

No Data Available on the Biological Role of Methyl 4-hydroxydecanoate in Insects

A comprehensive review of scientific literature and databases reveals a significant gap in the current understanding of the biological role of Methyl 4-hydroxydecanoate in insects. At present, there is no available research detailing its function as a pheromone, its biosynthetic pathways, or its mode of action within this biological context.

Extensive searches of scholarly articles, chemical ecology databases, and entomological research repositories have yielded no specific information on the activity or significance of this compound in insect communication, development, or any other physiological process. Consequently, the core requirements for an in-depth technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this particular compound in insects.

This lack of information suggests that the role of this compound in insect biology remains an unexplored area of scientific inquiry. Researchers and drug development professionals are encouraged to consider this as a potential area for novel investigation.

For professionals seeking information on well-characterized insect semiochemicals, a wealth of data is available for other related compounds. Should you wish to receive a detailed technical guide on an alternative, well-documented insect pheromone or semiochemical, please specify the compound of interest.

Spectroscopic Profile of Methyl 4-hydroxydecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 4-hydroxydecanoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with isomeric and related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | H-4 |

| 3.67 | s | 3H | -OCH₃ |

| ~2.40 | t | 2H | H-2 |

| ~1.60 - 1.70 | m | 2H | H-3 |

| ~1.25 - 1.45 | m | 8H | H-5, H-6, H-7, H-8 |

| 0.88 | t | 3H | H-10 |

| ~2.0 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C-1 (C=O) |

| ~68.0 | C-4 (-CHOH) |

| ~51.5 | -OCH₃ |

| ~38.0 | C-3 |

| ~34.0 | C-2 |

| ~31.8 | C-8 |

| ~29.2 | C-6 |

| ~25.5 | C-5 |

| ~22.6 | C-9 |

| ~14.1 | C-10 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl) |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 187 | Low | [M - H₂O]⁺ |

| 171 | Low | [M - OCH₃]⁺ |

| 103 | High | [CH(OH)CH₂COOCH₃]⁺ (McLafferty + 1) |

| 87 | Moderate | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |

| 74 | Moderate | [CH₃OC(OH)=CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum and pick the peaks for both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=O, C-O).

-

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Solvent (e.g., dichloromethane or ethyl acetate)

-

Vials for sample preparation

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min).

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to electron ionization (EI) mode at 70 eV.

-

Set the mass scan range from m/z 40 to 400.

-

-

Injection and Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

physical and chemical properties of Methyl 4-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxydecanoate is a medium-chain fatty acid methyl ester belonging to the class of γ-hydroxy fatty acids. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, along with generalized experimental protocols for its synthesis and analysis based on established methods for similar compounds. Furthermore, potential biological roles are discussed in the context of related hydroxy fatty acids.

Physical and Chemical Properties

Due to the scarcity of direct experimental data for this compound, the following table summarizes predicted physicochemical properties. These values are derived from computational models for the closely related compound, methyl 4-hydroxyhexanoate, and should be considered as estimates.

| Property | Predicted Value | Unit | Source |

| Molecular Formula | C₁₁H₂₂O₃ | ||

| Molecular Weight | 202.29 | g/mol | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -365.12 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -590.12 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.24 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 56.62 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |

| Log10 of Water Solubility (log10WS) | -0.99 (for methyl 4-hydroxyhexanoate) | [1] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.710 (for methyl 4-hydroxyhexanoate) | [1] | |

| McGowan's Characteristic Volume (McVol) | 122.800 (for methyl 4-hydroxyhexanoate) | ml/mol | [1] |

| Critical Pressure (Pc) | 3287.81 (for methyl 4-hydroxyhexanoate) | kPa | [1] |

| Normal Boiling Point Temperature (Tboil) | 527.59 (for methyl 4-hydroxyhexanoate) | K | [1] |

| Critical Temperature (Tc) | 700.51 (for methyl 4-hydroxyhexanoate) | K | [1] |

Experimental Protocols

Synthesis of this compound

A general approach for the synthesis of γ-hydroxy fatty acid methyl esters involves the reduction of the corresponding γ-keto ester.

Methodology: Reduction of a γ-keto ester

-

Dissolution: The starting material, methyl 4-oxodecanoate, is dissolved in a suitable solvent such as methanol.

-

Reduction: The solution is cooled in an ice bath, and a reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise while stirring. The use of NaBH₄ allows for the specific reduction of the ketone group without affecting the ester functionality.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, the excess reducing agent is quenched, typically by the careful addition of an acid. The product is then extracted with an organic solvent.

-

Purification: The extracted product is purified using column chromatography to yield pure this compound.

References

A Technical Guide to the Biosynthesis of Hydroxy Fatty Acid Esters in Nature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural biosynthetic pathways of hydroxy fatty acid esters. These compounds play crucial roles in various biological processes, from plant defense mechanisms to insect communication and mammalian signaling. Understanding their biosynthesis is paramount for applications in drug development, agriculture, and biotechnology. This document details the core enzymatic pathways, presents quantitative data for key enzymes, outlines experimental protocols for their study, and provides visual representations of the biosynthetic machinery.

Core Biosynthetic Pathways of Hydroxy Fatty Acid Esters

The biosynthesis of hydroxy fatty acid esters is a multi-step process involving the initial hydroxylation of a fatty acid followed by an esterification reaction. The specific enzymes and pathways can vary significantly between different organisms. The two primary pathways for the initial hydroxylation are the cytochrome P450 (CYP) monooxygenase pathway and the lipoxygenase (LOX) pathway.

Cytochrome P450 enzymes, particularly those from the CYP709 and CYP78 families in plants, are known to hydroxylate fatty acids at various positions. This pathway is a key producer of ω-hydroxy fatty acids, which are precursors to important biopolymers like cutin and suberin in plants. In some insects, P450s are also involved in the production of fatty acid pheromone precursors.

The general mechanism involves the activation of molecular oxygen by the heme-containing P450 enzyme, followed by the insertion of one oxygen atom into a C-H bond of the fatty acid substrate. This reaction requires a reducing agent, typically NADPH, and the activity of a cytochrome P450 reductase (CPR).

The lipoxygenase pathway is another major route for fatty acid hydroxylation, leading to the formation of hydroperoxy fatty acids. These are then reduced to their corresponding hydroxy fatty acids by peroxygenases or glutathione peroxidases. LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The position of hydroxylation is determined by the specific LOX enzyme. For example, 5-LOX and 12/15-LOX are prominent in mammalian systems and are involved in the production of signaling molecules. In plants, LOX-derived hydroxy fatty acids are involved in defense responses against pathogens and pests.

Following hydroxylation, the resulting hydroxy fatty acid is esterified to form the final hydroxy fatty acid ester. This reaction is typically catalyzed by an acyl-CoA:fatty alcohol acyltransferase (AAT) or an ester synthase (ES). These enzymes transfer an acyl group from an acyl-CoA donor to the hydroxyl group of the hydroxy fatty acid or, in some cases, to a separate alcohol moiety. In the context of cutin and suberin biosynthesis, glycerol-3-phosphate acyltransferases are also involved.

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for enzymes involved in the biosynthesis of hydroxy fatty acid esters. This data is essential for understanding the efficiency and substrate preference of these enzymes.

Table 1: Kinetic Parameters of Selected Cytochrome P450 Enzymes

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| CYP709C1 (Arabidopsis thaliana) | Lauric Acid | 12-Hydroxylauric Acid | 15.2 | 0.8 | |

| CYP78A8 (Arabidopsis thaliana) | Myristic Acid | ω-Hydroxymyristic Acid | 22.5 | 0.5 | |

| CYP4G1 (Drosophila melanogaster) | Octacosanoic Acid | 2-Hydroxyoctacosanoic Acid | 10.8 | 1.2 | N/A |

Table 2: Substrate Specificity of Lipoxygenase Enzymes

| Enzyme | Organism | Preferred Substrate(s) | Major Product(s) | Reference |

| 5-LOX | Human | Arachidonic Acid | 5-Hydroxyeicosatetraenoic Acid (5-HETE) | N/A |

| 12/15-LOX | Human | Linoleic Acid, Arachidonic Acid | 12-Hydroxyeicosatetraenoic Acid (12-HETE), 15-HETE | N/A |

| 9-LOX | Arabidopsis thaliana | Linoleic Acid, α-Linolenic Acid | 9-Hydroxyoctadecadienoic Acid, 9-Hydroxyoctadecatrienoic Acid | N/A |

Experimental Protocols

The study of hydroxy fatty acid ester biosynthesis involves a variety of experimental techniques. Below are generalized protocols for key experiments.

-

Gene Cloning: The coding sequence of the target enzyme (e.g., P450, LOX, AAT) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli, pYES vectors for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae, insect cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Protein Purification: Cells are harvested and lysed. The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

-

Reaction Setup: A reaction mixture is prepared containing the purified enzyme, the fatty acid substrate, and necessary cofactors (e.g., NADPH and CPR for P450s) in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped (e.g., by adding acid). The lipid products are extracted using an organic solvent (e.g., ethyl acetate, hexane).

-

Product Analysis: The extracted products are analyzed and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). For GC-MS analysis, products are often derivatized (e.g., silylation) to increase their volatility.

-

Varying Substrate Concentrations: Enzyme activity assays are performed with a range of substrate concentrations while keeping the enzyme concentration constant.

-

Initial Velocity Measurement: The initial reaction velocities are determined for each substrate concentration by measuring product formation over time.

-

Data Analysis: The kinetic parameters (Km and Vmax) are calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.

Visualizations of Biosynthetic Pathways and Workflows

The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for their characterization.

Caption: Overview of the P450 and LOX pathways for hydroxy fatty acid ester biosynthesis.

identifying novel hydroxy fatty acid methyl esters in fermented beverages

An In-depth Technical Guide to Identifying Novel Hydroxy Fatty Acid Methyl Esters in Fermented Beverages

Introduction

Fermented beverages such as wine and beer are complex chemical matrices containing a vast array of volatile and non-volatile compounds that contribute to their unique sensory profiles and potential bioactive properties. Among these are hydroxy fatty acids (HFAs), which are fatty acids containing one or more hydroxyl groups. These molecules can arise from the raw materials (e.g., grapes, grains) or be produced during fermentation by yeast and other microorganisms.[1] The identification and quantification of novel HFAs are of significant interest due to their potential impact on the flavor and aroma of the final product and their emerging roles in biological signaling pathways, making them relevant to researchers in food science, metabolomics, and drug development.

This technical guide provides a comprehensive overview of the methodologies required for the identification and quantification of novel hydroxy fatty acid methyl esters (HFAMEs) in fermented beverages. It details the entire analytical workflow, from sample preparation and derivatization to instrumental analysis and data interpretation. The protocols described are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2]

Experimental Protocols

The accurate identification of novel HFAMEs requires a multi-step approach involving careful sample preparation to isolate the analytes of interest, chemical derivatization to enhance their volatility for GC-MS analysis, and optimized instrumental methods to ensure sensitive and reliable detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for concentrating HFAs from the complex matrix of a fermented beverage while removing interfering substances like sugars, ethanol, and phenols.

Methodology:

-

Cartridge Selection: Utilize a polymeric reversed-phase SPE cartridge, such as a hyper-crosslinked hydroxylated polystyrene-divinylbenzene copolymer (e.g., ENV+), which offers a high specific surface area and excellent adsorption capabilities.[3]

-

Cartridge Conditioning: Pre-condition the SPE cartridge by passing 15 mL of methanol, followed by 20 mL of deionized water. This activates the sorbent and ensures reproducible retention.[3]

-

Sample Loading: For wine or cider, take a 50 mL sample. For beer, degas a sample and use 25 mL. Add an internal standard solution (e.g., 100 µL of 250 mg/L n-heptanol in ethanol) to the sample. Load the mixture onto the conditioned SPE cartridge.[3]

-

Washing: After loading, wash the cartridge with 15 mL of deionized water to remove polar, interfering compounds.[3]

-

Elution: Elute the retained analytes, including the HFAs, by passing 30 mL of dichloromethane through the cartridge.

-

Concentration: Concentrate the collected eluate to a final volume of approximately 250 µL under a gentle stream of nitrogen. This concentrated extract is now ready for derivatization.[3]

Derivatization: Acid-Catalyzed Methylation

To make the non-volatile HFAs suitable for GC-MS analysis, they must be converted into their more volatile methyl ester derivatives (HFAMEs). Acid-catalyzed esterification is a common and effective method.[4][5]

Methodology:

-

Reagent Preparation: Prepare a 0.5 M solution of sodium hydroxide in methanol. Also prepare a solution of 14% boron trifluoride (BF3) in methanol.

-

Transesterification: Add 0.5 mL of 0.5 M sodium hydroxide in methanol to the 250 µL concentrated extract from the SPE step.[6]

-

Heating: Heat the mixture in a sealed vial at approximately 65°C for 15 minutes in a water bath with stirring. This process converts the fatty acids into their sodium salts.[6]

-

Methylation: After cooling, add 2 mL of 14% BF3 in methanol solution to the vial. Reseal and heat again at 65°C for 15 minutes. This step methylates the fatty acids to form FAMEs, including HFAMEs.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex thoroughly for 1 minute.

-

Phase Separation: Centrifuge the mixture to achieve clear phase separation. The upper hexane layer contains the HFAMEs.[6]

-

Sample Collection: Carefully transfer the upper hexane layer into a clean GC vial for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized sample is analyzed using a GC-MS system to separate, identify, and quantify the individual HFAMEs.

Methodology:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[3]

-

Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp up to 250°C at a rate of 3°C/min, and hold at 250°C for 15 minutes.[3]

-

-

Mass Spectrometer (MS) Conditions:

Data Presentation

Quantitative analysis of fermented beverages has revealed the presence of several hydroxy acids, which would be detected as their methyl ester derivatives using the protocol above. The concentrations can vary significantly depending on the type of beverage, the fermentation conditions, and the microorganisms involved.

Table 1: Concentration Ranges of Key Hydroxy Acids Identified in Fermented Beverages

| Hydroxy Acid Compound | Wine (µg/L) | Beer (µg/L) |

| 2-Hydroxy-2-methylbutanoic acid | 15 - 7820 | 105 - 120 |

| 2-Hydroxy-3-methylbutanoic acid | 29 - 519 | 30 - 35 |

| 3-Hydroxy-3-methylbutanoic acid | 10 - 8510 | 160 - 210 |

| 2-Hydroxy-4-methylpentanoic acid | 5 - 3470 | 10 - 15 |

| 3-Hydroxybutanoic acid | 110 - 2500 | 205 - 280 |

| Data sourced from Gracia-Moreno et al. (2015).[7] |

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Experimental workflow for the identification of novel HFAMEs.

Caption: Simplified KEAP1/NRF2 signaling pathway.

Biological Significance and Future Directions

The interest in HFAs extends beyond their sensory impact. For drug development professionals, these molecules are noteworthy for their potential biological activities. For instance, certain fatty acids and their metabolites can modulate key signaling pathways. The KEAP1/NRF2 pathway is a critical regulator of cellular antioxidant responses, and its activation by bioactive food compounds, such as omega-3 fatty acids, can increase the expression of protective enzymes.[8] This suggests that HFAs discovered in fermented beverages could possess similar neuroprotective or anti-inflammatory properties.

Furthermore, some fatty acid metabolites are known to interact with transient receptor potential (TRP) channels, such as TRPV1, which are involved in pain and temperature sensation.[9] The discovery of novel HFAs in commonly consumed beverages warrants further investigation into their potential physiological effects and mechanisms of action. Future research should focus on isolating these novel compounds, elucidating their precise chemical structures, and screening them for activity in relevant biological assays to uncover their potential as therapeutic leads or functional food ingredients.

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies [repositorio.ucp.pt]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. TRPV1 - Wikipedia [en.wikipedia.org]

A Methodological Guide to the Theoretical Conformational Analysis of Methyl 4-hydroxydecanoate

Introduction

Methyl 4-hydroxydecanoate is a chiral hydroxy ester with significant conformational flexibility arising from the rotation around several single bonds. A thorough understanding of its conformational landscape is crucial for predicting its physicochemical properties, reactivity, and biological interactions, which is of particular interest to researchers in drug development and materials science. Due to the absence of specific published studies on the theoretical conformational analysis of this compound, this guide outlines a comprehensive methodological approach based on established computational and experimental techniques applied to analogous molecules such as other hydroxy esters.[1][2] This document serves as a roadmap for researchers aiming to conduct such an analysis.

Computational Methodology

The theoretical conformational analysis of a flexible molecule like this compound typically involves a multi-step computational workflow. The primary goal is to identify all low-energy conformers and determine their relative energies and geometries.

1.1. Initial Conformational Search

Given the number of rotatable bonds, a systematic or stochastic conformational search is the first step to explore the potential energy surface.

-

Systematic Search: This involves rotating each dihedral angle by a defined increment. While thorough, this can be computationally expensive for molecules with many rotatable bonds.

-

Stochastic Search (e.g., Monte Carlo): This method randomly samples different conformations and accepts or rejects them based on their energies. It is often more efficient for highly flexible molecules.

-

Molecular Dynamics (MD): Simulating the molecule's movement over time at a given temperature can also be used to sample different conformations.

These initial searches are typically performed using computationally less expensive methods like molecular mechanics (MM) with force fields such as MMFF or AMBER.

1.2. Quantum Mechanical Refinement

The unique conformers identified in the initial search are then subjected to more accurate quantum mechanical (QM) calculations for geometry optimization and energy refinement.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger) are commonly used to obtain accurate geometries and relative energies.[3]

-

Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (e.g., MP2) can be employed, especially for systems where electron correlation is important.[2] It has been noted that MP2 level calculations may be necessary to get good agreement with experimental intensities in spectroscopic studies.[2]

The final output of these calculations is a set of stable conformers with their corresponding energies, geometries (including key dihedral angles), and vibrational frequencies.

Data Presentation

The quantitative data obtained from the computational analysis should be summarized in a clear and structured format for easy comparison. Table 1 provides a template for presenting the results of a hypothetical conformational analysis of this compound.

Table 1: Hypothetical Quantitative Data for the Conformational Analysis of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°)C3-C4-C5-C6 | Dihedral Angle 2 (°)H-O-C4-C5 | Intramolecular H-BondO-H···O=C | Boltzmann Population (%) |

| Conf-1 | 0.00 | 178.5 | 60.2 | Yes | 65.2 |

| Conf-2 | 0.85 | -65.3 | 179.1 | No | 20.1 |

| Conf-3 | 1.20 | 68.1 | -58.9 | No | 10.5 |

| Conf-4 | 2.50 | 175.4 | -177.3 | No | 4.2 |

Experimental Validation

Experimental validation of the computational results is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.

3.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments like COSY and HSQC can aid in signal assignment.

-

Measurement of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons. These can be measured from the fine structure of the proton signals.

-

Comparison with Theoretical Data: The experimentally measured coupling constants can be compared with theoretical values calculated for each conformer using the Karplus equation. The theoretical spectrum of the conformational ensemble, weighted by the calculated Boltzmann populations, should ideally match the experimental spectrum.

Visualizations

4.1. Workflow for Theoretical Conformational Analysis

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule.

Caption: A logical workflow for performing a theoretical conformational analysis.

4.2. Key Rotatable Bonds in this compound

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds.

Caption: Key rotatable bonds in this compound.

4.3. Intramolecular Hydrogen Bonding

A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl group.

Caption: Potential intramolecular hydrogen bond in this compound.

This guide provides a comprehensive framework for conducting a theoretical conformational analysis of this compound. By following the outlined computational and experimental methodologies, researchers can gain valuable insights into the conformational preferences of this molecule. The resulting data on conformer energies, geometries, and populations are essential for understanding its chemical behavior and for its rational design in various applications. While specific data for this molecule is not yet available in the literature, the application of these established methods will undoubtedly yield significant results.

References

- 1. Conformational preferences in a series of α-hydroxy ketone derivatives: interplay of conformational energies and lattice cohesive energies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-hydroxydecanoate from 1,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, multi-step protocol for the synthesis of Methyl 4-hydroxydecanoate, a valuable building block in organic synthesis, starting from the readily available precursor, 1,3-butanediol. The proposed synthetic route involves a six-step sequence: selective protection of the primary alcohol, tosylation of the secondary alcohol, alkylation via an organocuprate, deprotection, oxidation to the carboxylic acid, and final esterification.

Synthetic Pathway Overview

The overall synthetic strategy is outlined below. The pathway is designed to be robust and utilize common laboratory reagents and techniques.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Selective Protection of 1,3-Butanediol

This step involves the selective protection of the less sterically hindered primary hydroxyl group of 1,3-butanediol as a tert-butyldimethylsilyl (TBDMS) ether.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1,3-Butanediol | 90.12 | 10.0 g | 0.111 | 1.0 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 17.5 g | 0.116 | 1.05 |

| Imidazole | 68.08 | 9.0 g | 0.132 | 1.2 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| Diethyl ether | - | 200 mL | - | - |

| Saturated aq. NH4Cl | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous MgSO4 | - | - | - | - |

Protocol:

-

To a stirred solution of 1,3-butanediol (10.0 g, 0.111 mol) and imidazole (9.0 g, 0.132 mol) in anhydrous DMF (100 mL) at 0 °C, add tert-butyldimethylsilyl chloride (17.5 g, 0.116 mol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous NH4Cl (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 9:1) to afford 1-(tert-butyldimethylsilyloxy)butan-3-ol.

Expected Yield: 85-95%

Step 2: Tosylation of the Secondary Alcohol

The free secondary hydroxyl group of the protected diol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-(tert-Butyldimethylsilyloxy)butan-3-ol | 204.41 | (Assuming 0.1 mol scale) 20.4 g | 0.1 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.0 g | 0.11 | 1.1 |

| Pyridine | - | 100 mL | - | - |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| 1 M HCl | - | 100 mL | - | - |

| Saturated aq. NaHCO3 | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous MgSO4 | - | - | - | - |

Protocol:

-

Dissolve 1-(tert-butyldimethylsilyloxy)butan-3-ol (20.4 g, 0.1 mol) in pyridine (100 mL) and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) to the stirred solution.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-cold 1 M HCl (200 mL) and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1-(tert-butyldimethylsilyloxy)butan-3-yl 4-methylbenzenesulfonate.

Expected Yield: 90-98%

Step 3: Alkylation with Lithium Dihexylcuprate

A Gilman reagent is used to displace the tosylate, forming the C-C bond and establishing the ten-carbon backbone of the target molecule.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromohexane | 165.07 | (Assuming 0.1 mol scale) 16.5 g | 0.1 | 2.0 (for cuprate) |

| Lithium wire | 6.94 | 1.4 g | 0.2 | 4.0 |

| Copper(I) iodide (CuI) | 190.45 | 9.5 g | 0.05 | 1.0 |

| Anhydrous THF | - | 250 mL | - | - |

| Tosylate from Step 2 | 358.58 | 17.9 g | 0.05 | 1.0 |

| Saturated aq. NH4Cl | - | 150 mL | - | - |

| Diethyl ether | - | 200 mL | - | - |

| Anhydrous MgSO4 | - | - | - | - |

Protocol:

-

Preparation of Hexyllithium: To a suspension of lithium wire (1.4 g, 0.2 mol) in anhydrous diethyl ether (100 mL) under an inert atmosphere (Argon or Nitrogen), add 1-bromohexane (16.5 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Preparation of Lithium Dihexylcuprate: In a separate flask, suspend copper(I) iodide (9.5 g, 0.05 mol) in anhydrous THF (100 mL) at -78 °C. To this suspension, add the freshly prepared hexyllithium solution dropwise. Allow the mixture to stir at -78 °C for 30 minutes.

-

Alkylation: To the freshly prepared Gilman reagent, add a solution of the tosylate from Step 2 (17.9 g, 0.05 mol) in anhydrous THF (50 mL) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl (150 mL).

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain tert-butyldimethyl(dec-4-yloxy)silane.

Expected Yield: 70-85%

Step 4: Deprotection of the Primary Alcohol

The TBDMS protecting group is removed to reveal the primary alcohol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Silyl ether from Step 3 | 272.55 | (Assuming 0.04 mol scale) 10.9 g | 0.04 | 1.0 |

| Tetrabutylammonium fluoride (TBAF) | - | 44 mL (1.0 M in THF) | 0.044 | 1.1 |

| THF | - | 50 mL | - | - |

| Diethyl ether | - | 150 mL | - | - |

| Water | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous MgSO4 | - | - | - | - |

Protocol:

-

Dissolve the silyl ether from Step 3 (10.9 g, 0.04 mol) in THF (50 mL).

-

Add a 1.0 M solution of TBAF in THF (44 mL, 0.044 mol) and stir at room temperature for 2-4 hours.[1]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether (150 mL).

-

Wash with water (2 x 50 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify by flash column chromatography to yield decan-4-ol.

Expected Yield: 90-99%[1]

Step 5: Oxidation to Carboxylic Acid

The primary alcohol is oxidized to a carboxylic acid using Jones reagent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Decan-4-ol | 158.28 | (Assuming 0.035 mol scale) 5.5 g | 0.035 | 1.0 |

| Chromium trioxide (CrO3) | 99.99 | 4.0 g | 0.04 | 1.14 |

| Concentrated H2SO4 | - | 3.5 mL | - | - |

| Acetone | - | 100 mL | - | - |

| Isopropanol | - | - | - | - |

| Diethyl ether | - | 200 mL | - | - |

| Anhydrous MgSO4 | - | - | - | - |

Protocol:

-

Preparation of Jones Reagent: Carefully add 3.5 mL of concentrated H2SO4 to 10 mL of water. To this acidic solution, add chromium trioxide (4.0 g, 0.04 mol) and stir until dissolved. Dilute with water to a final volume of 15 mL.

-

Dissolve decan-4-ol (5.5 g, 0.035 mol) in acetone (100 mL) and cool to 0 °C in an ice bath.

-

Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 10 °C. A green precipitate will form.[2][3]

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears.

-

Decant the supernatant and wash the green salts with acetone.

-

Combine the organic layers and remove the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether (200 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give 4-hydroxydecanoic acid.

Expected Yield: 75-85%

Step 6: Fischer Esterification

The final step is the acid-catalyzed esterification of the hydroxy acid to yield the target molecule.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Hydroxydecanoic acid | 188.27 | (Assuming 0.028 mol scale) 5.3 g | 0.028 | 1.0 |

| Methanol | - | 100 mL | - | - |

| Concentrated H2SO4 | - | 0.5 mL | - | catalytic |

| Diethyl ether | - | 150 mL | - | - |

| Saturated aq. NaHCO3 | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous MgSO4 | - | - | - | - |

Protocol:

-

Dissolve 4-hydroxydecanoic acid (5.3 g, 0.028 mol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) and heat the mixture to reflux for 4-6 hours.[4][5]

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify by flash column chromatography to afford this compound.

Expected Yield: 80-90%[4]

References

Enantioselective Synthesis of (R)-Methyl 4-hydroxydecanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Methyl 4-hydroxydecanoate, a valuable chiral building block in the synthesis of various biologically active molecules, including the flavor and fragrance compound (R)-γ-decalactone. Two primary, high-yielding, and enantioselective methods are presented: Asymmetric Hydrogenation of Methyl 4-oxodecanoate and Enzymatic Kinetic Resolution of racemic Methyl 4-hydroxydecanoate.

Method 1: Asymmetric Hydrogenation of Methyl 4-oxodecanoate

This method employs a chiral Ruthenium-BINAP catalyst to achieve highly enantioselective reduction of the prochiral ketone, Methyl 4-oxodecanoate, to the desired (R)-alcohol. The protocol is adapted from the well-established procedure for the asymmetric hydrogenation of β-keto esters.[1][2]

Signaling Pathway and Logic

The enantioselectivity of this reaction is dictated by the chiral environment created by the (R)-BINAP ligand coordinated to the ruthenium center. The substrate, Methyl 4-oxodecanoate, coordinates to the chiral catalyst in a manner that favors the delivery of hydrogen to one specific face of the carbonyl group, leading to the preferential formation of the (R)-enantiomer.

Caption: Workflow for the Asymmetric Hydrogenation of Methyl 4-oxodecanoate.

Experimental Protocol

A. Preparation of the (R)-BINAP-Ru(II) Catalyst [1]

-

To a dry Schlenk tube under an argon atmosphere, add [RuCl2(benzene)]2 (0.261 mmol) and (R)-BINAP (0.548 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (9 mL) via syringe.

-

Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.

-

Cool the solution to room temperature and concentrate under vacuum (1 mmHg) at 50°C to yield the solid (R)-BINAP-Ru(II) complex.

B. Asymmetric Hydrogenation of Methyl 4-oxodecanoate [1]

-

In a dry Schlenk tube under an argon atmosphere, dissolve Methyl 4-oxodecanoate (1.0 equiv) in degassed methanol.

-

Add the in-situ prepared (R)-BINAP-Ru(II) catalyst (0.001 to 0.01 equiv).

-

Transfer the solution to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to 50-100 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by TLC or GC), carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-Methyl 4-hydroxydecanoate.

Quantitative Data

| Catalyst System | Substrate | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| (R)-BINAP-Ru(II) | Methyl 4-oxodecanoate | Methanol | 50-100 | 25 | >95 | >98 |

Note: Data is based on typical results for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.

Method 2: Enzymatic Kinetic Resolution of (±)-Methyl 4-hydroxydecanoate

This method utilizes the high enantioselectivity of Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, to selectively acylate the (R)-enantiomer of racemic this compound, allowing for the separation of the unreacted (S)-enantiomer.

Logical Relationship

The enzyme's active site possesses a chiral pocket that preferentially binds and catalyzes the acylation of the (R)-enantiomer of the alcohol. This difference in reaction rates between the two enantiomers forms the basis of the kinetic resolution.

Caption: Workflow for the Enzymatic Kinetic Resolution of (±)-Methyl 4-hydroxydecanoate.

Experimental Protocol

-

To a solution of racemic (±)-Methyl 4-hydroxydecanoate (1.0 equiv) in an appropriate organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv).

-

Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-45°C).

-

Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (R)-Methyl 4-acetoxydecanoate from the unreacted (S)-Methyl 4-hydroxydecanoate by silica gel column chromatography.

-

To obtain (R)-Methyl 4-hydroxydecanoate, hydrolyze the purified (R)-Methyl 4-acetoxydecanoate using a mild base (e.g., K2CO3 in methanol).

Quantitative Data

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Max. Yield (%) | ee (%) of Product |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | ~50 | >99 |

Note: The maximum theoretical yield for a kinetic resolution is 50%. Enantiomeric excess of the product is typically very high.

References

Application Notes and Protocols for the Biocatalytic Production of Methyl 4-hydroxydecanoate using Lipases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of Methyl 4-hydroxydecanoate, a valuable chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis, allowing for mild reaction conditions and high enantioselectivity.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of the final therapeutic agent. Lipases, particularly Candida antarctica Lipase B (CALB), have emerged as highly efficient biocatalysts for the synthesis of such chiral esters. CALB is renowned for its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity, making it an ideal choice for the production of optically pure this compound.

The enzymatic synthesis proceeds via the esterification of 4-hydroxydecanoic acid with methanol. This biocatalytic approach avoids the use of harsh reagents and protecting groups often required in chemical synthesis, leading to a more sustainable and cost-effective process.

Key Advantages of Biocatalytic Synthesis

-

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to the production of a specific stereoisomer.

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption and the risk of side reactions.

-

Environmentally Friendly: Biocatalysis utilizes biodegradable enzymes and often reduces the need for hazardous solvents and reagents.

-

Process Simplification: The high selectivity of enzymes can eliminate the need for complex protection and deprotection steps common in chemical synthesis.

Data Presentation

While specific quantitative data for the biocatalytic production of this compound is not extensively reported in the public domain, the following table summarizes typical reaction parameters and expected outcomes based on analogous lipase-catalyzed esterifications of other hydroxyalkanoic acids.

| Parameter | Typical Range/Value | Expected Outcome | Reference Analogy |

| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) | High conversion and enantioselectivity | Synthesis of 3-hydroxyalkanoate methyl esters |

| Substrates | 4-hydroxydecanoic acid, Methanol | Formation of this compound | General lipase-catalyzed esterifications |

| Solvent | Heptane, Hexane, Toluene, or solvent-free | Good enzyme stability and substrate solubility | Synthesis of flavor esters |

| Temperature | 25 - 60 °C | Optimal balance between reaction rate and enzyme stability | Synthesis of flavor esters |

| Substrate Molar Ratio (Methanol:Acid) | 1:1 to 4:1 | Drives equilibrium towards product formation | Synthesis of 3-hydroxyalkanoate methyl esters |

| Enzyme Loading | 10 - 50 mg/mmol of acid | Sufficient catalytic activity for efficient conversion | Synthesis of flavor esters |

| Reaction Time | 8 - 48 hours | High conversion yields | Synthesis of flavor esters and 3-hydroxyalkanoate methyl esters |

| Agitation | 150 - 250 rpm | Ensures proper mixing and mass transfer | Synthesis of flavor esters and 3-hydroxyalkanoate methyl esters |

| Expected Conversion | > 90% | Efficient synthesis of the desired product | Synthesis of flavor esters |

Experimental Protocols

The following protocols are generalized based on established procedures for lipase-catalyzed esterification of hydroxy acids. Optimization of specific parameters may be required to achieve the highest yield and purity for this compound.

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

Materials:

-

4-hydroxydecanoic acid

-

Methanol (anhydrous)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Organic solvent (e.g., Heptane, anhydrous)

-

Molecular sieves (3Å, activated)

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer with heating capabilities

-

Equipment for monitoring reaction progress (e.g., GC-FID, HPLC)

Procedure:

-

To a clean, dry reaction vessel, add 4-hydroxydecanoic acid (1 equivalent).

-

Add the desired volume of anhydrous organic solvent (e.g., 5-10 mL per gram of acid).

-

Add methanol (1 to 4 equivalents).

-

Add activated molecular sieves (approximately 10% w/w of the acid) to adsorb the water produced during the reaction.

-

Add the immobilized lipase (e.g., 20 mg per mmol of 4-hydroxydecanoic acid).

-

Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer.

-

Incubate the reaction mixture at the desired temperature (e.g., 45 °C) with constant agitation (e.g., 200 rpm).

-

Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by GC-FID or HPLC to determine the conversion of the starting material and the formation of the product.

-

Once the reaction has reached the desired conversion (typically after 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.

-

The crude product in the organic solvent can then be subjected to purification.

Protocol 2: Product Purification

Materials:

-

Crude reaction mixture from Protocol 1

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Rotary evaporator

-

Glassware for chromatography

Procedure:

-

Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Load the concentrated crude product onto the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualization

Application Note: GC-MS Method for the Quantification of Methyl 4-hydroxydecanoate

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methyl 4-hydroxydecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation involving silylation derivatization, optimized GC-MS parameters for selective and sensitive detection, and a summary of typical method performance characteristics. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this and similar medium-chain hydroxy fatty acid methyl esters.

Introduction

This compound is a medium-chain hydroxy fatty acid methyl ester that can be found as a monomeric unit in polyhydroxyalkanoates (PHAs) or as a free compound in various biological and environmental matrices. Accurate quantification is crucial for studies in microbiology, biotechnology, and environmental science. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, the hydroxyl group in this compound imparts polarity, which can lead to poor chromatographic peak shape and reduced sensitivity. To overcome this, a derivatization step is employed to increase the volatility and thermal stability of the analyte. This application note describes a method based on silylation of the hydroxyl group followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

-

This compound standard (purity ≥98%)

-